(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C18H18F3IO4S and a molecular weight of 514.3 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-acetylphenyl)iodonium salts with mesityl iodide in the presence of trifluoromethanesulfonic acid . The reaction is carried out under inert atmosphere and at room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodonium salts.
Reduction: Reduction reactions can convert the iodonium group to a less oxidized state.
Substitution: The compound can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate involves the interaction of the iodonium group with molecular targets. The iodonium group can act as an electrophile, facilitating reactions with nucleophiles and other reactive species . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium compounds such as:
(4-Acetylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but without the mesityl group.
Mesityl iodonium trifluoromethanesulfonate: Similar in structure but without the acetylphenyl group.
The uniqueness of this compound lies in its combination of both acetylphenyl and mesityl groups, which can influence its reactivity and applications .
Eigenschaften
Molekularformel |
C18H18F3IO4S |
---|---|
Molekulargewicht |
514.3 g/mol |
IUPAC-Name |
(4-acetylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C17H18IO.CHF3O3S/c1-11-9-12(2)17(13(3)10-11)18-16-7-5-15(6-8-16)14(4)19;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ZBIIIXYZYTWRMA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(=O)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.